7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Overview
Description
7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile: is a complex organic compound belonging to the class of pyrazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require precise control of temperature, pressure, and reaction time to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, with continuous monitoring to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the imino group to an oxo group.
Reduction: : Reducing the carbonitrile group to an amine.
Substitution: : Replacing one of the substituents on the pyrazolotriazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 7-ethyl-4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile .
Reduction: : Formation of 7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-amine .
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
7-ethyl-4-imino-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile: . Similar compounds include:
Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1,2,4]Triazines: : These compounds share a similar core structure but differ in their substituents and functional groups.
Other Pyrazolotriazines: : Variants with different alkyl or aryl groups attached to the core structure.
These compounds may exhibit different reactivity and biological activities, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
4-amino-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-2-10-12(9-6-4-3-5-7-9)14-18-17-11(8-15)13(16)20(14)19-10/h3-7H,2,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAHLJJGFCBPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=CC=C3)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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